molecular formula C21H14O7 B14230305 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate

Cat. No.: B14230305
M. Wt: 378.3 g/mol
InChI Key: ZUDOPGHGMIGDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core, a furan-2-carboxylate group, and a 2-methoxyphenoxy substituent. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the 2-Methoxyphenoxy Group: The 2-methoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction using 2-methoxyphenol and an appropriate leaving group.

    Attachment of the Furan-2-Carboxylate Group: The final step involves the esterification of the chromen-4-one derivative with furan-2-carboxylic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate
  • 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate
  • 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Uniqueness

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate is unique due to the presence of both the 2-methoxyphenoxy and furan-2-carboxylate groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C21H14O7

Molecular Weight

378.3 g/mol

IUPAC Name

[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] furan-2-carboxylate

InChI

InChI=1S/C21H14O7/c1-24-15-5-2-3-6-16(15)28-19-12-26-18-11-13(8-9-14(18)20(19)22)27-21(23)17-7-4-10-25-17/h2-12H,1H3

InChI Key

ZUDOPGHGMIGDQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.